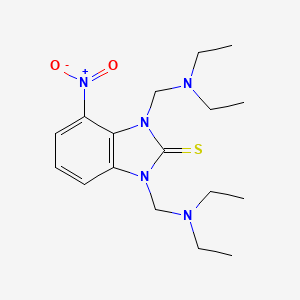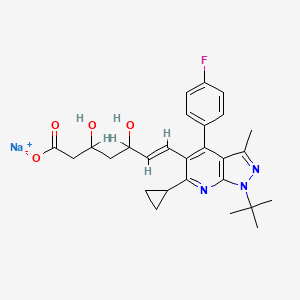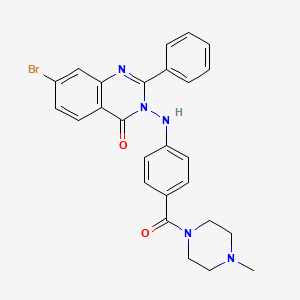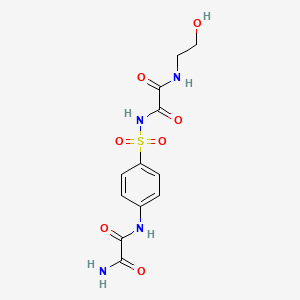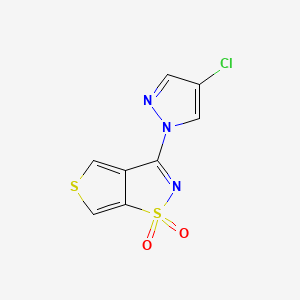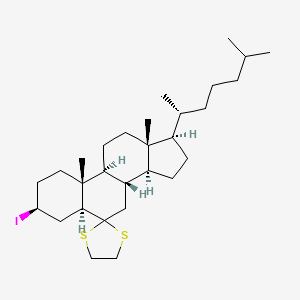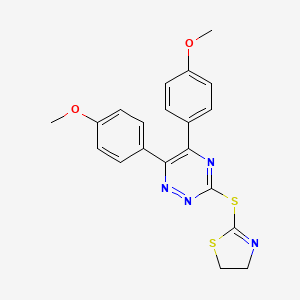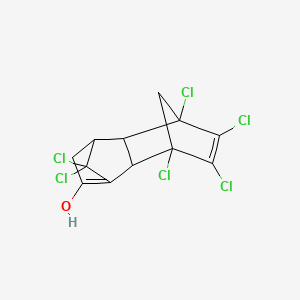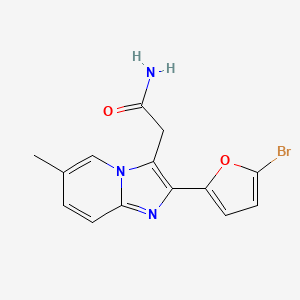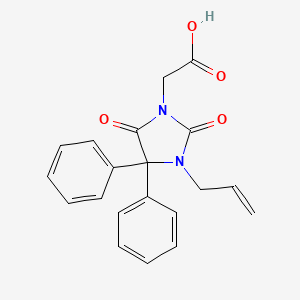
6,13-Dimethyl-1,4,8,11-tetraazacyclotetradeca-2,4,6,9,11,13-hexaene-2,3,9,10-tetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,13-Dimethyl-1,4,8,11-tetraazacyclotetradeca-2,4,6,9,11,13-hexaene-2,3,9,10-tetracarbonitrile is a complex organic compound known for its unique structure and properties. This compound belongs to the class of macrocyclic ligands, which are known for their ability to form stable complexes with metal ions. The presence of multiple nitrogen atoms in the ring structure allows for strong coordination with metals, making it useful in various chemical applications.
Métodos De Preparación
The synthesis of 6,13-Dimethyl-1,4,8,11-tetraazacyclotetradeca-2,4,6,9,11,13-hexaene-2,3,9,10-tetracarbonitrile involves multiple steps. One common method includes the cyclization of a linear precursor containing the necessary nitrogen atoms and carbon chains. The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the cyclization process. Industrial production methods may involve the use of catalysts to increase yield and efficiency .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation states of the metal complexes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced metal complexes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
6,13-Dimethyl-1,4,8,11-tetraazacyclotetradeca-2,4,6,9,11,13-hexaene-2,3,9,10-tetracarbonitrile has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes, which are studied for their catalytic properties.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is being conducted on its potential use in drug delivery systems due to its ability to encapsulate metal ions.
Industry: It is used in the development of sensors and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves the coordination of the nitrogen atoms in the ring with metal ions. This coordination forms stable complexes that can participate in various chemical reactions. The molecular targets include metal ions, and the pathways involved are primarily related to the formation and stabilization of these metal complexes .
Comparación Con Compuestos Similares
Similar compounds include other macrocyclic ligands such as:
1,4,8,11-Tetraazacyclotetradecane: Known for forming stable metal complexes but lacks the additional functional groups present in 6,13-Dimethyl-1,4,8,11-tetraazacyclotetradeca-2,4,6,9,11,13-hexaene-2,3,9,10-tetracarbonitrile.
1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane: Similar in structure but with fewer nitrogen atoms, affecting its coordination properties.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and functional groups, which provide distinct coordination and reactivity properties.
Propiedades
Número CAS |
67773-70-0 |
|---|---|
Fórmula molecular |
C16H12N8 |
Peso molecular |
316.32 g/mol |
Nombre IUPAC |
(2Z,6Z,9Z,13Z)-6,13-dimethyl-1,4,8,11-tetrazacyclotetradeca-2,4,6,9,11,13-hexaene-2,3,9,10-tetracarbonitrile |
InChI |
InChI=1S/C16H12N8/c1-11-7-21-13(3-17)15(5-19)23-9-12(2)10-24-16(6-20)14(4-18)22-8-11/h7-10,21,24H,1-2H3/b11-7-,12-10-,15-13-,16-14-,22-8?,23-9? |
Clave InChI |
UIWRCYHTJZFBSH-NKAXJVTNSA-N |
SMILES isomérico |
C/C/1=C/N/C(=C(\N=C/C(=C\N/C(=C(\N=C1)/C#N)/C#N)/C)/C#N)/C#N |
SMILES canónico |
CC1=CNC(=C(N=CC(=CNC(=C(N=C1)C#N)C#N)C)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]](/img/structure/B12734285.png)
